molecular formula C12H21NO3 B070092 1-Boc-4-Formyl-4-methylpiperidine CAS No. 189442-92-0

1-Boc-4-Formyl-4-methylpiperidine

Cat. No. B070092
M. Wt: 227.3 g/mol
InChI Key: LMKGOFDRKIAUPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-4-Formyl-4-methylpiperidine has been addressed through various methodologies aimed at improving yield, reducing the requirement for expensive or toxic reagents, and minimizing environmental impact. Cain and Teleha (2000) reported a convenient, high-yielding, and cost-effective procedure for synthesizing N-Boc-4-formylpiperidine, addressing the shortcomings of previous methods (Cain & Teleha, 2000).

Scientific Research Applications

Photocatalysis Applications

Research into (BiO)_2CO_3-based photocatalysts highlights the use of bismuth oxy-carbonate compounds in photocatalysis for environmental and energy applications. Modification strategies, including doping and forming heterojunctions, enhance photocatalytic performance under visible light, indicating the potential for related compounds in environmental remediation and green energy production (Ni et al., 2016).

Boron-Containing Compounds in Medicine

Boron-containing compounds have expanded their medicinal applications beyond antiseptics to antibiotics, chemotherapeutic agents, and diagnostic tools. The review by Soriano-Ursúa, Das, and Trujillo-Ferrara (2014) explores the chemico-biological properties of boron compounds and their potential in disease prevention, diagnosis, and therapy, suggesting a wide range of applications for boron-functionalized molecules in medical science (Soriano-Ursúa et al., 2014).

Advanced Oxidation Processes

Qutob et al. (2022) provide a comprehensive review of the degradation of acetaminophen by advanced oxidation processes, detailing pathways, by-products, and biotoxicity. This underscores the importance of research on the environmental impact and remediation of pharmaceutical pollutants, which could be relevant to studies involving piperidine derivatives as potential contaminants or their roles in environmental chemistry (Qutob et al., 2022).

Organ-on-a-Chip Models

Cameron et al. (2021) review design considerations for brain-on-a-chip models, focusing on microfluidic devices that mimic human brain physiology for research purposes. This illustrates the importance of chemical compounds in developing tissue models and testing platforms for neurological studies, where compounds like 1-Boc-4-Formyl-4-methylpiperidine could find application in model system preparations or as part of the experimental setup (Cameron et al., 2021).

Safety And Hazards

The safety information for 1-Boc-4-Formyl-4-methylpiperidine includes a GHS07 pictogram and a signal word "Warning" . The hazard statement is H302 , which indicates that the compound is harmful if swallowed.

properties

IUPAC Name

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKGOFDRKIAUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623836
Record name tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-Formyl-4-methylpiperidine

CAS RN

189442-92-0
Record name tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-Formyl-4-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (4.5 g, 21.10 mmol) in CH2Cl2 (50 mL) at 0° C. was added t-BuOK (3.08 g, 27.4 mmol) followed by MeI (3.96 mL, 63.3 mmol) at 0° C. The resulting mixture was stirred 30 min, and then warmed to room temp and stirred for 1.5 h. The reaction mixture was then poured into brine and the mixture was extracted with dichloromethane, dried (Na2SO4), filtered and concentrated. The residue was then purified by Biotage (0-20% EtOAc/hexane) to afford tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (1.8 g, 7.92 mmol, 37.5% yield) as colorless oil. 1H NMR (500 MHz, CDCl3) δ 9.48 (s, 1H), 3.71-3.66 (m, 2H), 3.19-3.05 (m, 2H), 1.93 (dt, J=13.7, 4.1 Hz, 2H), 1.47 (s, 9H), 1.46-1.37 (m, 2H), 1.10 (s, 3H). LCMS (M+H)=228.1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (2.80 g) and methyl iodide (3.60 mL) are added to an ice cold solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (4.00 g) in dichloromethane (24 mL). The mixture is stirred in the cooling bath for 30 min and then at room temperature overnight. Brine is added and the resulting mixture is extracted with dichloromethane. The combined extracts are dried (MgSO4) and concentrated to give the crude title compound that is used without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tert-butyl 4-formylpiperidine-1-carboxylate (35.0 g, 164.1 mmol) was dissolved in dichloromethane (200 mL) and cooled to 0° C. Potassium tert-butoxide (23.9 g, 213 mmol) was added followed by addition of iodomethane (69.9 g, 492 mmol). The reaction was stirred at 0° C. for 30 minutes, and then warmed to ambient temperature and stirred for 1.5 hr. The reaction mixture was poured into brine (400 mL) and the organic layer was separated, dried, and filtered, and concentrated and purified by silica gel to provide tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (16.36 g, 72.0 mmol, 43.8% yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
69.9 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four

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